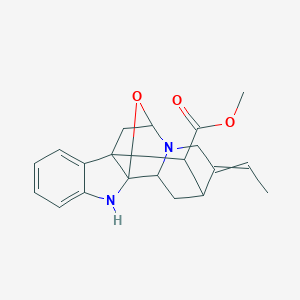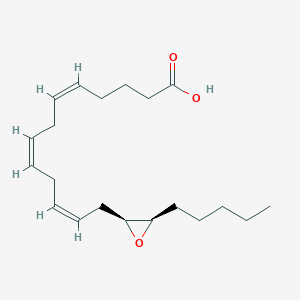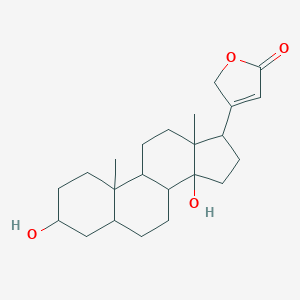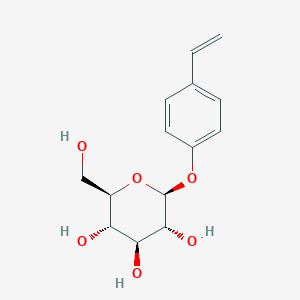
Methyl (4Z,10Z,13Z,16Z) docosatetraenoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (4Z,10Z,13Z,16Z) docosatetraenoate (Methyl DDT) is a polyunsaturated fatty acid that belongs to the omega-3 family. It is found in fish oil and has been studied for its potential health benefits. Methyl DDT has been shown to have anti-inflammatory properties and may play a role in the prevention of chronic diseases such as cancer, cardiovascular disease, and Alzheimer's disease.
Aplicaciones Científicas De Investigación
Bioconversion and Metabolism
Methyl (4Z,10Z,13Z,16Z) docosatetraenoate, derived from polyunsaturated fatty acids such as icosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), is involved in crucial bioconversion processes. Syntheses of metabolites like methyl 2E,4Z,8Z,11Z,14Z,17Z-icosa-2,4,8,11,14,17-hexaenoate and 2E,4Z,7Z,10Z,13Z,16Z,19Z-docosa-2,4,7,10,13,16,19-heptaenoate from EPA and DHA have been achieved with high stereochemical purity, indicating the significance of these metabolites in the bioconversion of EPA and DHA (Flock & Skattebol, 2000).
Synthesis and Stereochemistry
The stereoselective synthesis of lipid mediators like 14S,22-Dihydroxy-docosa-4Z,7Z,10Z,12E,16Z,19Z-hexaenoic acid (maresin-L1) and its counterparts has been achieved, which are identical to activated macrophage-produced counterparts. This synthesis was highly stereoselective, indicating the importance of these lipid mediators in biological functions, including inflammatory responses (Hong et al., 2019).
Chemical Properties and Isolation
Studies have also focused on the isolation and characterization of similar compounds, such as methylcis,cis-5,13-docosadienoate from Limnanthes douglasii oil, highlighting the intricate processes involved in isolating such specific compounds and their unique chemical properties (Fore, Dollear, & Sumrell, 2007).
Identification and Chromatographic Behavior
Research has been conducted to identify new geometric isomers of methyl docosatetraenoate and their chromatographic behavior, which is crucial for understanding their roles and applications in scientific research. The identification of isomers like methyl (9Z,11Z)-13-hydroperoxy-9,11-octadecadienoate and methyl (10Z,12Z)-9-hydroperoxy-10,12-octadecadienoate from methyl linoleate hydroperoxide signifies the intricate nature of these compounds and their potential applications (Tokita & Morita, 2000).
Biochemical Investigations
The compound has been used in biochemical investigations, such as the synthesis of three fatty acids from commercially available alpha-linolenic, stearidonic, and eicosapentaenoic acids by C2-elongation. This process has implications for the study and utilization of polyunsaturated fatty acids in various biochemical contexts (Kuklev & Smith, 2006).
Propiedades
Nombre del producto |
Methyl (4Z,10Z,13Z,16Z) docosatetraenoate |
|---|---|
Fórmula molecular |
C23H38O2 |
Peso molecular |
346.5 g/mol |
Nombre IUPAC |
methyl (4Z,10Z,13Z,16Z)-docosa-4,10,13,16-tetraenoate |
InChI |
InChI=1S/C23H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-2/h7-8,10-11,13-14,19-20H,3-6,9,12,15-18,21-22H2,1-2H3/b8-7-,11-10-,14-13-,20-19- |
Clave InChI |
JXKCBSKPWHNCFL-MUDRAGMJSA-N |
SMILES isomérico |
CCCCC/C=C\C/C=C\C/C=C\CCCC/C=C\CCC(=O)OC |
SMILES |
CCCCCC=CCC=CCC=CCCCCC=CCCC(=O)OC |
SMILES canónico |
CCCCCC=CCC=CCC=CCCCCC=CCCC(=O)OC |
Sinónimos |
4Z,10Z,13Z,16Z-docosatetraenoic acid, methyl ester |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,3E,5S)-5-ethyl-6-methylhepta-3,6-dien-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B198988.png)








![2-[(3,4-Dimethoxycinnamoyl)amino]-3-hydroxybenzoic acid](/img/structure/B200538.png)

